molecular formula C11H11NO3S B048719 Mhptca CAS No. 115921-07-8

Mhptca

Cat. No. B048719
CAS RN: 115921-07-8
M. Wt: 237.28 g/mol
InChI Key: IMRUHJUSLSHLHU-LRUQUBRESA-N
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Description

Mhptca, also known as 3-(3-methyl-1H-pyrazol-5-yl)-5-(4-pyridinyl)-1,2,4-triazole, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a synthetic molecule that belongs to the class of triazole derivatives and has been shown to exhibit a range of pharmacological activities.

Scientific Research Applications

  • Biomedicine : MHPs are utilized in biomedicine for drug delivery and magnetic resonance imaging (MRI) due to their biocompatibility, low toxicity, and large void space. This makes them suitable for carrying and releasing drugs in specific body areas while being tracked using MRI (He, Wu, & Huang, 2012).

  • Radiation Detection : They are emerging technologies for high-energy radiation detection, thanks to their versatility and ability to form large, high-quality crystals and polycrystalline layers, making them effective in detecting various forms of radiation (Kakavelakis et al., 2020).

  • Aerospace and Environmental Sciences : Multi-hole probes (MHPs) are used to measure fluctuating parts of the airflow in flight, improving data quality for turbulence estimation in outdoor environments (Wildmann, Ravi, & Bange, 2013).

  • Biomimetics : Superhydrophobic MHPs with diverse water-adhesive forces are investigated for their potential in academic research and industrial applications, inspired by natural structures like rose petals and lotus leaves (Chen et al., 2019).

  • Optoelectronics : MHPs show excellent photovoltaic performance, making them suitable for optoelectronic applications like light-emitting diodes, lasers, and photodetectors (Jiang, Wang, & Pan, 2019). They are also leading contenders in photovoltaic technology due to their outstanding optoelectronic properties (Ghosh et al., 2020).

  • Medical Research and Healthcare : In the context of medical research, MHPS has been used with student volunteers to perform research on radiation safety guidance related to the death of patients who received therapeutic doses of sealed or unsealed therapy sources (Steiner & Leinwander, 2017).

  • Food Technology : High hydrostatic pressure (HHP) processing in the food industry has shown potential in producing microbiologically safer products while maintaining their natural characteristics (Rendueles et al., 2011).

  • Accessible Technology : MHP interactive applications provide access services for people with disabilities in digital television, such as subtitle applications for the deaf and hard of hearing and accessible electronic program guides for the blind (Martín et al., 2010).

properties

IUPAC Name

methyl (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLRZHQETSSJIM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115921-07-8
Record name Methyl-(2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115921078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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